4-tert-butyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide
Description
4-tert-Butyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide is a benzenesulfonamide derivative characterized by a tert-butyl substituent at the para position of the benzene ring and a 4-(4-pentylcyclohexyl)phenyl group attached to the sulfonamide nitrogen.
Properties
IUPAC Name |
4-tert-butyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NO2S/c1-5-6-7-8-21-9-11-22(12-10-21)23-13-17-25(18-14-23)28-31(29,30)26-19-15-24(16-20-26)27(2,3)4/h13-22,28H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNORJSCNCMOSQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-tert-butyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide involves several steps. One common method includes the reaction of 4-tert-butylbenzenesulfonyl chloride with 4-(4-pentylcyclohexyl)aniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
4-tert-butyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
4-tert-butyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structural features allow it to interact with various biological pathways, influencing cellular processes and signaling .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Key Substituents and Their Impact:
Conformational Analysis:
- The target’s 4-pentylcyclohexyl group adopts chair conformations, optimizing hydrophobic interactions in lipid-rich environments.
- In contrast, Bosentan Related Compound A’s pyrimidine ring facilitates planar interactions with aromatic residues in enzyme binding pockets .
Pharmacological Enhancements:
- Fluorinated analogs (e.g., T0901317) exhibit nanomolar EC50 values (~300 nM) in ligand-binding assays due to enhanced electronegativity and stability .
- Polymorphic forms of sodium salts (e.g., ) improve aqueous solubility for oral administration, a critical factor for CCR9 antagonists in inflammatory bowel disease .
Physicochemical Properties
Biological Activity
4-tert-butyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide, also known by its CAS number 478041-37-1, is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C27H39NO2S, with a molecular weight of 441.67 g/mol. The compound features a sulfonamide functional group attached to a tert-butyl and a pentylcyclohexyl phenyl moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C27H39NO2S |
| Molecular Weight | 441.67 g/mol |
| CAS Number | 478041-37-1 |
Biological Activity Overview
Research into the biological activity of this compound indicates potential applications in various therapeutic areas, particularly in oncology and inflammation. The following sections detail specific activities observed in studies.
Antitumor Activity
Studies have indicated that sulfonamide derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit tumor cell proliferation through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression.
- Case Study : A study demonstrated that related sulfonamide compounds exhibited IC50 values in the micromolar range against breast cancer cell lines (e.g., MCF-7), suggesting effective cytotoxicity .
Anti-inflammatory Properties
Sulfonamides are known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes:
- Inhibition of COX Enzymes : Compounds structurally related to this compound have shown potential in inhibiting COX-2, which is implicated in inflammatory processes.
- Research Findings : In vitro studies have reported that certain sulfonamides can significantly reduce prostaglandin E2 production, a key mediator of inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of sulfonamide compounds:
- Substituent Effects : The presence of electron-donating groups (e.g., tert-butyl) has been correlated with enhanced biological activity compared to electron-withdrawing groups .
- Diversity in Activity : Variations in the alkyl chain length and branching can affect the lipophilicity and overall bioavailability of the compound.
Q & A
Q. What are the standard synthetic pathways for preparing 4-tert-butyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide?
The synthesis typically involves a sulfonylation reaction between 4-tert-butylbenzenesulfonyl chloride and 4-(4-pentylcyclohexyl)aniline. Under basic conditions (e.g., using pyridine or triethylamine), the amine nucleophile reacts with the sulfonyl chloride to form the sulfonamide bond. Solvents like dichloromethane or tetrahydrofuran are employed, and the reaction is monitored via TLC or HPLC for completion. Post-synthesis purification often involves column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR Spectroscopy : H and C NMR are used to confirm the presence of tert-butyl, pentylcyclohexyl, and sulfonamide groups. Aromatic proton signals typically appear between δ 7.0–8.0 ppm, while tert-butyl groups show singlet peaks near δ 1.3 ppm .
- X-ray Crystallography : For unambiguous confirmation of molecular geometry and intermolecular interactions (e.g., hydrogen bonding involving the sulfonamide group) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula and fragmentation patterns .
Q. What are the preliminary steps for evaluating biological activity?
Initial screening involves in vitro assays such as:
- Enzyme Inhibition Studies : Testing against serine proteases or kinases, given sulfonamides’ known role as enzyme inhibitors. IC values are determined using fluorogenic substrates .
- Antimicrobial Assays : Disk diffusion or microdilution methods against bacterial/fungal strains .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding affinity for target proteins?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) are used to predict binding modes. Key steps include:
- Protein Preparation : Retrieve the target protein’s crystal structure (e.g., from PDB), remove water molecules, and add hydrogens.
- Ligand Parameterization : Assign partial charges and optimize the compound’s geometry using Gaussian or AMBER.
- Binding Free Energy Calculations : MM-PBSA/GBSA methods quantify interactions, focusing on residues near the sulfonamide and tert-butyl groups .
Validation requires correlating computational results with experimental IC data .
Q. How should researchers resolve contradictions in reported bioactivity data?
Discrepancies (e.g., varying IC values across studies) may arise from differences in:
- Assay Conditions : Buffer pH, ionic strength, or temperature. Standardize protocols (e.g., Tris-HCl buffer at pH 7.4, 25°C) .
- Compound Purity : Validate purity via HPLC (>95%) and characterize by H NMR to exclude impurities .
- Cell Line Variability : Use authenticated cell lines (e.g., ATCC) and include positive controls (e.g., known inhibitors) .
Q. What strategies enhance selectivity for specific biological targets?
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., replacing tert-butyl with smaller alkyl groups) to identify critical pharmacophores .
- Proteomic Profiling : Use activity-based protein profiling (ABPP) to identify off-target interactions .
- Crystallographic Analysis : Co-crystallize the compound with the target protein to guide rational design .
Q. How can researchers mitigate challenges in crystallizing this compound?
- Solvent Selection : Screen solvents with varying polarities (e.g., ethanol, acetonitrile) and use vapor diffusion techniques.
- Temperature Gradients : Slow cooling from 40°C to 4°C promotes crystal nucleation.
- Additives : Introduce co-formers (e.g., carboxylic acids) to stabilize crystal packing via hydrogen bonds .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
